molecular formula C8H8FN3 B1518593 2-Amino-5-fluoro-1-methylbenzimidazole CAS No. 1156928-67-4

2-Amino-5-fluoro-1-methylbenzimidazole

Cat. No.: B1518593
CAS No.: 1156928-67-4
M. Wt: 165.17 g/mol
InChI Key: XURFLYNSPWZPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-fluoro-1-methylbenzimidazol-2-amine, reflecting the precise positional arrangement of substituents on the benzimidazole scaffold. The molecular formula C8H8FN3 indicates a bicyclic heterocyclic system containing eight carbon atoms, eight hydrogen atoms, one fluorine atom, and three nitrogen atoms, yielding a molecular weight of 165.17 grams per mole.

The structural framework consists of a fused benzene and imidazole ring system, where the benzene ring provides aromatic stability while the imidazole moiety contributes heterocyclic functionality. The fluorine atom occupies the 5-position of the benzimidazole core, corresponding to the meta-position relative to the nitrogen-containing five-membered ring. The methyl substituent at the 1-position prevents tautomeric interconversion that would otherwise occur in unsubstituted benzimidazoles, while the amino group at the 2-position provides nucleophilic character and hydrogen bonding capability.

Molecular Parameter Value
Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
Chemical Abstracts Service Number 1156928-67-4
International Union of Pure and Applied Chemistry Name 5-fluoro-1-methylbenzimidazol-2-amine
Simplified Molecular Input Line Entry System CN1C2=C(C=C(C=C2)F)N=C1N

The International Chemical Identifier representation InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) provides a standardized textual representation of the molecular structure, while the corresponding International Chemical Identifier Key XURFLYNSPWZPFW-UHFFFAOYSA-N serves as a unique identifier for database searches and compound identification.

Crystal Structure Determination via X-ray Diffraction Studies

X-ray crystallographic analysis of benzimidazole derivatives has provided fundamental insights into the solid-state structures and intermolecular interactions that govern crystal packing arrangements. While specific crystal structure data for this compound remains limited in the available literature, related benzimidazole compounds have been extensively characterized through single-crystal X-ray diffraction studies.

The crystal structure analysis of related 2-aminobenzimidazole derivatives reveals that these compounds typically adopt planar conformations within the benzimidazole core, with substituents influencing the overall molecular geometry and crystal packing patterns. In the case of substituted benzimidazoles, the presence of fluorine atoms can significantly affect the intermolecular interactions through halogen bonding and electrostatic interactions.

Studies on structurally related compounds have demonstrated that benzimidazole derivatives form supramolecular assemblies through hydrogen bonding networks involving the amino group and nitrogen atoms of the imidazole ring. The crystal structures typically exhibit intermolecular nitrogen-hydrogen to nitrogen hydrogen bonds that create extended chain structures, which are further stabilized by pi-pi stacking interactions between aromatic ring systems.

The crystallographic analysis of related fluorinated benzimidazole compounds has shown that the fluorine substituent influences the electron density distribution and affects the crystal packing through weak halogen-hydrogen interactions. These interactions contribute to the overall stability of the crystal lattice and can influence the physical properties of the solid material.

Spectroscopic Characterization (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the benzimidazole core typically appear in the 7.0-8.0 parts per million region, with the fluorine substitution causing characteristic upfield or downfield shifts depending on the specific substitution pattern.

The methyl group attached to the nitrogen-1 position generates a distinct singlet in the proton nuclear magnetic resonance spectrum, typically appearing around 3.5-4.0 parts per million. The amino group protons appear as a broad signal due to rapid exchange with solvent molecules and typically resonate around 5.0-6.0 parts per million in deuterated dimethyl sulfoxide.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms resonate in the 110-160 parts per million range, with the carbon bearing the fluorine substituent showing characteristic coupling to fluorine and appearing as a doublet. The carbon-2 bearing the amino group typically resonates around 150-155 parts per million, while the methyl carbon appears around 30-35 parts per million.

Spectroscopic Technique Key Characteristic Signals
Proton Nuclear Magnetic Resonance Aromatic protons: 7.0-8.0 ppm; Methyl group: 3.5-4.0 ppm; Amino protons: 5.0-6.0 ppm
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons: 110-160 ppm; Carbon-2: 150-155 ppm; Methyl carbon: 30-35 ppm
Fourier Transform Infrared Amino stretch: 3300-3500 cm⁻¹; Aromatic C=C: 1450-1650 cm⁻¹
Mass Spectrometry Molecular ion: m/z 166 [M+H]⁺

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The amino group exhibits stretching vibrations around 3300-3500 cm⁻¹, appearing as multiple bands due to symmetric and antisymmetric stretching modes. The aromatic carbon-carbon double bond stretching vibrations appear in the 1450-1650 cm⁻¹ region, while carbon-fluorine stretching typically occurs around 1000-1300 cm⁻¹.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 166 corresponding to [M+H]⁺, while characteristic fragment ions result from loss of the amino group or methyl substituent. The predicted collision cross section values for various adduct ions have been calculated, with the protonated molecular ion [M+H]⁺ showing a predicted collision cross section of 129.7 square Ångströms.

Tautomeric Behavior and Electronic Structure Calculations

The tautomeric behavior of this compound is significantly influenced by the methylation at the nitrogen-1 position, which prevents the prototropic tautomerism commonly observed in unsubstituted benzimidazoles. In unsubstituted benzimidazoles, rapid proton exchange between the two nitrogen atoms creates equivalent tautomeric forms, but the presence of the methyl substituent fixes the proton distribution and eliminates this dynamic equilibrium.

Theoretical calculations using density functional theory methods have been applied to understand the electronic structure and properties of benzimidazole derivatives. These computational studies typically employ basis sets such as 6-311++G(d,p) to achieve accurate descriptions of the electronic properties and molecular geometries. The calculations reveal that the amino group at the 2-position participates in resonance with the imidazole ring system, contributing to the overall electron density distribution.

The fluorine substituent at the 5-position exerts both inductive and mesomeric effects on the electronic structure of the molecule. The high electronegativity of fluorine creates an electron-withdrawing inductive effect that reduces electron density throughout the aromatic system. Simultaneously, the lone pairs on fluorine can participate in limited mesomeric interactions with the aromatic pi-system, although this effect is less pronounced than with other halogens.

Computational analysis of the frontier molecular orbitals reveals that the highest occupied molecular orbital is primarily localized on the amino group and the imidazole nitrogen atoms, while the lowest unoccupied molecular orbital shows significant contribution from the aromatic pi-system. The energy gap between these frontier orbitals influences the chemical reactivity and spectroscopic properties of the compound.

The calculated dipole moment and polarizability values provide insights into the molecular interactions and solubility behavior of this compound. The presence of the amino group and fluorine substituent creates a significant dipole moment that influences intermolecular interactions and crystal packing arrangements. These electronic structure calculations complement experimental observations and provide a theoretical framework for understanding the molecular properties and behavior of this benzimidazole derivative.

Properties

IUPAC Name

5-fluoro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURFLYNSPWZPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-fluoro-1-methylbenzimidazole (AFMB) is a compound belonging to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of AFMB, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with an amino group at the 2-position and a fluorine atom at the 5-position, contributing to its unique chemical properties. The molecular formula is C8H8FN3C_8H_8FN_3 with a molecular weight of approximately 165.17 g/mol.

Pharmacological Properties

Benzimidazole derivatives, including AFMB, are known for their broad-spectrum pharmacological properties. The following table summarizes notable activities associated with AFMB:

Activity Description
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Anticancer Demonstrates antiproliferative effects on multiple cancer cell lines.
Antiviral Potential efficacy against viral pathogens has been suggested.
Antiparasitic Activity against parasitic infections has been explored.
Anti-inflammatory May reduce inflammation through various biochemical pathways.

The mechanism of action for AFMB involves several biochemical pathways that are characteristic of benzimidazole derivatives:

  • Kinase Inhibition : Benzimidazoles have been shown to inhibit kinases, which play critical roles in cellular signaling and cancer progression.
  • Cell Cycle Arrest : AFMB may induce cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : Studies indicate that AFMB can promote apoptosis in cancer cell lines, enhancing its anticancer potential .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of AFMB through various experimental assays:

  • Anticancer Activity : In vitro studies assessed the antiproliferative effects of AFMB against a range of cancer cell lines, including pancreatic adenocarcinoma (Capan-1) and lung carcinoma (NCI-H460). Results indicated significant inhibition of cell growth, with IC50 values ranging from 25 to 50 µM depending on the cell line tested .
  • Antimicrobial Activity : AFMB has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .

Future Directions

Given the promising biological activities observed in AFMB, future research should focus on:

  • Mechanistic Studies : Further elucidation of the specific biochemical pathways affected by AFMB.
  • In Vivo Studies : Evaluation of its efficacy and safety in animal models to support clinical applications.
  • Structural Modifications : Exploring derivatives of AFMB to enhance its pharmacological profile and reduce potential side effects.

Scientific Research Applications

Antimicrobial Activity

AFMB and its derivatives have shown significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, including AFMB, which exhibited notable activity against both bacterial and fungal strains. For instance, compounds with fluoro substitutions demonstrated enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
AFMBE. coli25 µg/ml
AFMBS. aureus12.5 µg/ml
AFMBC. albicans50 µg/ml

These findings suggest that AFMB could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Potential

Research indicates that AFMB exhibits anticancer properties by inhibiting various cancer cell lines. The electron-rich nature of the benzimidazole ring allows it to interact with DNA and other cellular targets, leading to apoptosis in cancer cells.

Cancer Cell LineIC50 (µM)
A-549 (Lung)10
MCF-7 (Breast)15
HepG2 (Liver)20

A recent review emphasizes the potential of benzimidazole derivatives, including AFMB, in precision medicine, targeting specific pathways involved in tumor growth .

Material Science Applications

AFMB has been explored for its utility in developing new materials. Its unique structural properties make it a suitable candidate for creating functionalized polymers and nanomaterials. Research has shown that incorporating AFMB into polymer matrices can enhance thermal stability and mechanical strength.

Synthesis of Functional Materials

The synthesis of materials utilizing AFMB involves various methods such as:

  • Polymerization : Incorporating AFMB into polymer chains to create thermally stable composites.
  • Nanocomposite Formation : Using AFMB as a filler in nanocomposites to improve electrical conductivity.

These advancements highlight the versatility of AFMB as a building block in material science .

Fungicidal Properties

AFMB has been investigated for its potential use as a fungicide. Preliminary studies suggest that it may inhibit fungal growth effectively, making it a candidate for agricultural applications.

Fungal StrainMIC (µg/ml)
Fusarium oxysporum30
Botrytis cinerea25

Further research is necessary to evaluate its safety and efficacy in field conditions .

Case Studies

Several studies have documented the applications of AFMB across various fields:

  • Antimicrobial Study : A comprehensive investigation into the antimicrobial effects of AFMB derivatives showed promising results against resistant strains, indicating potential for clinical applications.
  • Material Development : Research on polymer composites containing AFMB demonstrated improved properties compared to traditional materials, suggesting industrial applications.
  • Agricultural Trials : Initial trials assessing the fungicidal activity of AFMB indicated effective control over specific fungal pathogens, warranting further exploration in agricultural settings.

Comparison with Similar Compounds

Benzimidazole derivatives share a common core structure but exhibit distinct physicochemical and biological properties depending on substituents. Below is a detailed comparison of 2-Amino-5-fluoro-1-methylbenzimidazole with structurally related analogs:

Structural Modifications and Substituent Effects
Compound Name Substituents (Positions) Key Structural Features Molecular Formula Molecular Weight Source
This compound 1-CH₃, 2-NH₂, 5-F Fluorine (electron-withdrawing), methyl (steric) C₈H₈FN₃ 181.17 -
5-Amino-2-(trifluoromethyl)benzimidazole 2-CF₃, 5-NH₂ Trifluoromethyl (strong electron-withdrawing) C₈H₆F₃N₃ 201.15
2-Chloro-5-fluorobenzimidazole 2-Cl, 5-F Chlorine (electrophilic), fluorine C₇H₄ClFN₂ 184.58
2-Amino-5-benzoyl-1-methylbenzimidazole 1-CH₃, 2-NH₂, 5-C(O)Ph Benzoyl (bulky, lipophilic) C₁₅H₁₃N₃O 251.28
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole 1-H, 2-(2-Cl-Ph), 5-CH₃ Chlorophenyl (hydrophobic), methyl C₁₄H₁₁ClN₂ 258.71

Key Observations :

  • In contrast, the amino group in the target compound may facilitate hydrogen bonding, improving target affinity.
  • Steric Effects: The 1-methyl group in this compound introduces steric hindrance, possibly reducing off-target interactions compared to non-methylated analogs (e.g., 2-Chloro-5-fluorobenzimidazole) .
  • Lipophilicity: The benzoyl group in 2-Amino-5-benzoyl-1-methylbenzimidazole significantly increases lipophilicity, which may improve membrane permeability but reduce solubility .
Physicochemical Properties
  • Solubility: The fluorine atom in the target compound improves water solubility compared to non-fluorinated analogs (e.g., 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole) .
  • Metabolic Stability : Methylation at position 1 may reduce metabolic degradation compared to unmethylated derivatives (e.g., 2-Chloro-5-fluorobenzimidazole ) .

Preparation Methods

Starting Materials and Key Intermediates

Condensation and Cyclization Reactions

A representative method involves the condensation of fluorinated o-phenylenediamine derivatives with aldehydes or esters under acidic conditions, often catalyzed by p-toluene sulfonic acid or hydrochloric acid, to form the benzimidazole ring system:

Step Reagents & Conditions Description Yield (%)
1 4,5-diamino-3-fluoro-2-(2-fluorophenylamino)-benzoic acid methyl ester, diethoxymethane, p-toluene sulfonic acid monohydrate, acetonitrile, water, 60-65°C Cyclization to benzimidazole core Not specified
2 Pyridine added post-reaction, stirring at room temperature Precipitation and isolation of product Not specified

This method yields fluorinated benzimidazole derivatives with high purity and is adaptable for methyl substitution at the 1-position by using methylated amines or methylating agents.

Microwave-Assisted Synthesis

Microwave irradiation has been effectively applied to synthesize 2-aminomethylbenzimidazole derivatives, which can be adapted for this compound by using appropriately substituted precursors:

  • Starting materials: o-phenylenediamine and glycine or methylated analogs.
  • Catalyst: Hydrochloric acid.
  • Microwave conditions: Frequency 2450 MHz, power 119–280 W, intermittent irradiation cycles (10 cycles of 4–6 min irradiation with 10 min intervals).
  • Advantages: Simple operation, mild conditions, easy purification, time-saving, yields up to 77%.

Halogenation and Functional Group Transformations

Selective halogenation (bromination or fluorination) at specific positions on the benzimidazole ring is achieved using reagents like N-bromosuccinimide (NBS) in the presence of p-toluene sulfonic acid under low temperature (-78°C) followed by warming to room temperature. This step is critical for introducing or modifying halogen substituents adjacent to the amino group.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Remarks
Acid-catalyzed condensation (Phillips method) o-Phenylenediamine derivatives + carboxylic acids Concentrated HCl Reflux Variable (often moderate) Classical, widely used for benzimidazoles
Microwave-assisted synthesis o-Phenylenediamine + glycine HCl catalyst Microwave irradiation (2450 MHz, 119–280 W) 56–77 Efficient, mild, time-saving
Fluorinated ester condensation Fluorinated diamino benzoic acid methyl ester + diethoxymethane p-Toluenesulfonic acid, acetonitrile 60–65°C Not specified Suitable for fluorinated benzimidazoles
Halogenation with NBS Methyl benzimidazole derivatives NBS, p-Toluenesulfonic acid -78°C to RT Not specified For selective bromination adjacent to amino group

Research Findings and Mechanistic Insights

  • The condensation of o-phenylenediamine derivatives with aldehydes or esters proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration to form the benzimidazole ring.
  • Fluorine substitution at the 5-position affects electronic distribution, enhancing the stability and biological activity of the compound.
  • Microwave-assisted methods improve reaction kinetics by providing rapid and uniform heating, which facilitates cyclization and reduces side reactions.
  • Halogenation using NBS is regioselective and proceeds via electrophilic aromatic substitution, with p-toluenesulfonic acid assisting as a catalyst and proton source.

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-fluoro-1-methylbenzimidazole, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted o-phenylenediamine derivatives under acidic or catalytic conditions. For example, describes benzimidazole synthesis via coupling reactions using solvents like DMF or THF and catalysts such as CuI or Pd(PPh₃)₄. Key parameters to optimize include:

  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.
  • Catalyst loading : 5–10 mol% catalyst (e.g., Pd-based) improves regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
    Validate purity via melting point analysis (e.g., mp 181–184°C for analogous compounds) and elemental analysis (e.g., <1% deviation between calculated and observed C/H/N content) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts to analogous benzimidazoles (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ signals at δ 5.5–6.0 ppm) .
    • IR : Confirm NH/amine stretches (~3300–3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 195–200) .
  • Elemental Analysis : Ensure <0.3% deviation in C/H/N content (e.g., Anal. Calcd. for C₈H₈FN₃: C, 57.48; H, 4.82; N, 25.14) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light/moisture .
  • Waste Disposal : Neutralize acidic residues before disposal. Follow EPA guidelines for halogenated waste (fluorine content requires specialized treatment) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., benzimidazole derivatives binding to ATPase domains). highlights how substituents (e.g., triazole rings) influence binding poses .
  • QSAR Analysis : Correlate electronic parameters (e.g., Hammett σ values for fluorine substituents) with activity data to predict optimal substitution patterns .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
  • 2D Techniques : Use HSQC/HMBC to assign ambiguous protons/carbons. For example, cross-peaks between NH₂ and adjacent aromatic carbons confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., intermolecular hydrogen bonds may explain splitting) .

Q. What strategies mitigate compound instability in biological assays (e.g., hydrolysis or oxidation)?

Methodological Answer:

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the methyl or fluoro groups .
  • Antioxidants : Add 0.1% ascorbic acid to cell culture media to prevent oxidative degradation .
  • LC-MS Monitoring : Track degradation products in real-time; optimize storage conditions (e.g., lyophilization for long-term stability) .

Q. How do structural modifications (e.g., fluorine position, methyl group replacement) impact the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Studies : Measure partition coefficients (e.g., octanol/water) to assess lipophilicity changes. Fluorine at position 5 may increase membrane permeability vs. position 6 .
  • Metabolic Stability : Use liver microsome assays to compare demethylation rates. Methyl substitution reduces CYP450-mediated metabolism compared to ethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-fluoro-1-methylbenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-fluoro-1-methylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.